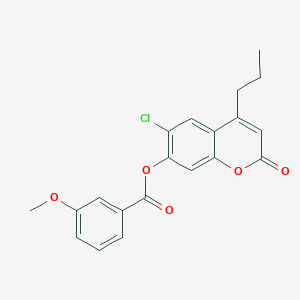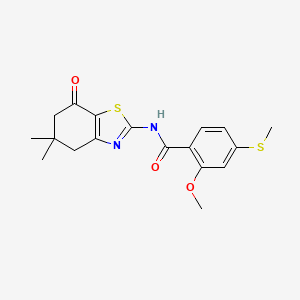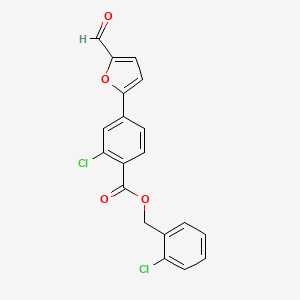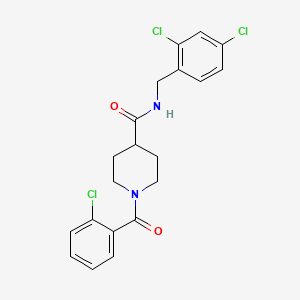
5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
描述
5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been the subject of scientific research due to its potential biological and pharmacological effects. This compound is also known as ethyl 4-(4-ethoxyphenyl)-5-(2,4-dichlorophenyl)-2-thioxo-1H-3,4-dihydro-1,2,4-triazole-3-carboxylate and is a member of the 1,2,4-triazole family of compounds.
作用机制
The mechanism of action of 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes or by interfering with cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can affect various biochemical and physiological processes in cells and organisms. For example, this compound has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
The advantages of using 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments include its relatively simple synthesis method, its potential biological and pharmacological effects, and its ability to inhibit the growth of certain microorganisms. However, the limitations of using this compound include its potential toxicity, its limited solubility in water, and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for research on 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. These include:
1. Further studies on the mechanism of action of this compound, including its effects on specific enzymes and cellular processes.
2. Investigation of the potential side effects of this compound, including its toxicity and potential interactions with other drugs.
3. Development of new synthetic methods for producing this compound, as well as modifications to its chemical structure to improve its solubility and other properties.
4. Exploration of the potential therapeutic applications of this compound, including its use as an antimicrobial, antifungal, or antitumor agent.
5. Investigation of the potential environmental effects of this compound, including its persistence in the environment and its potential impact on ecosystems.
In conclusion, 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has been the subject of scientific research due to its potential biological and pharmacological effects. While the mechanism of action of this compound is not fully understood, studies have shown that it has antimicrobial, antifungal, and antitumor activities. Future research directions include further studies on the mechanism of action, investigation of potential side effects, development of new synthetic methods, exploration of therapeutic applications, and investigation of environmental effects.
科学研究应用
The potential biological and pharmacological effects of 5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been investigated in various scientific studies. This compound has been shown to have antimicrobial, antifungal, and antitumor activities.
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS/c1-2-22-12-6-4-11(5-7-12)21-15(19-20-16(21)23)13-8-3-10(17)9-14(13)18/h3-9H,2H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWACOLMMYLLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-4-(4-ethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B3538806.png)

![1-(4-bromophenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B3538813.png)
![2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B3538822.png)
![7-(difluoromethyl)-N-(2-fluoro-5-methylphenyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3538823.png)
![N-benzyl-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3538825.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-furamide](/img/structure/B3538826.png)
![3-methoxy-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3538840.png)
![N-{4-[(tert-butylamino)sulfonyl]phenyl}-3-(isobutyrylamino)benzamide](/img/structure/B3538845.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(2,5-dimethoxyphenyl)ethanone](/img/structure/B3538893.png)

![N-(2-ethyl-6-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3538906.png)